molecular formula C10H19NS B15226654 2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine

2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine

Cat. No.: B15226654
M. Wt: 185.33 g/mol
InChI Key: CNLRUXAZYYUFMI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine is an organic compound that belongs to the class of amines It features a thietane ring, which is a four-membered ring containing sulfur, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediamine with a cyclopropylmethyl halide in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with catalysts such as Raney-Nickel can enhance the efficiency of the reaction. The reaction conditions are optimized to achieve maximum conversion rates and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Alkylated amines

Scientific Research Applications

2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-propanamine
  • 2,2-Dimethyl-1,3-propanediamine
  • N,N-Dimethyl-1-propanamine

Uniqueness

2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine is unique due to its thietane ring structure and the presence of a cyclopropyl group. These structural features confer distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

2,2-dimethyl-N-[(1-methylcyclopropyl)methyl]thietan-3-amine

InChI

InChI=1S/C10H19NS/c1-9(2)8(6-12-9)11-7-10(3)4-5-10/h8,11H,4-7H2,1-3H3

InChI Key

CNLRUXAZYYUFMI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2(CC2)C)C

Origin of Product

United States

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